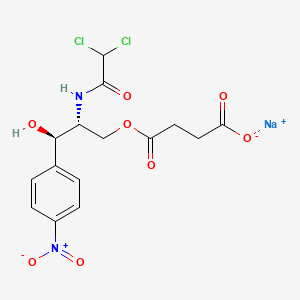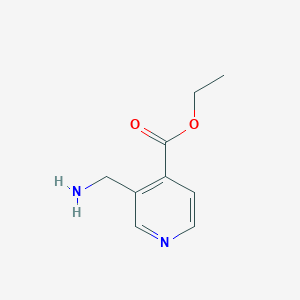
3-hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-hydroxy-3-phényl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-énamide est un composé organique complexe qui présente une structure unique combinant des groupes hydroxy, phényl, pyridinyl et diazényl
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-hydroxy-3-phényl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-énamide implique généralement les étapes suivantes :
Formation du groupe diazényl : Cela peut être réalisé en faisant réagir un dérivé de la pyridine avec un sel de diazonium dans des conditions contrôlées.
Réaction de couplage : L’intermédiaire diazényl est ensuite couplé à un composé hydroxy substitué par un phényle en présence d’un catalyseur approprié.
Amidation : La dernière étape implique la formation de la liaison amide par réaction de l’intermédiaire avec une amine pyridinyl dans des conditions douces.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse ci-dessus afin de garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures strictes de contrôle de la qualité.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-hydroxy-3-phényl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-énamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxy peut être oxydé en un groupe carbonyle à l’aide d’agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe diazényl peut être réduit en une amine à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrogène gazeux en présence d’un catalyseur.
Substitution : Les groupes phényl et pyridinyl peuvent subir des réactions de substitution électrophile ou nucléophile en fonction des réactifs et des conditions utilisés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Borohydrure de sodium dans le méthanol ou l’éthanol.
Substitution : Agents halogénants comme le brome ou le chlore pour la substitution électrophile ; nucléophiles comme les amines ou les thiols pour la substitution nucléophile.
Principaux produits formés
Oxydation : Formation d’un dérivé cétone ou aldéhyde.
Réduction : Formation d’un dérivé amine.
Substitution : Formation de dérivés halogénés ou substitués de phényl/pyridinyl.
4. Applications de la recherche scientifique
Le 3-hydroxy-3-phényl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-énamide a plusieurs applications de recherche scientifique :
Chimie médicinale : Il peut être utilisé comme échafaudage pour le développement de nouveaux médicaments ciblant des enzymes ou des récepteurs spécifiques.
Science des matériaux : Sa structure unique en fait un candidat pour le développement de nouveaux matériaux ayant des propriétés électroniques ou optiques spécifiques.
Études biologiques : Il peut être utilisé comme sonde pour étudier les voies biologiques impliquant des groupes pyridinyl et diazényl.
Applications industrielles : Il peut être utilisé dans la synthèse de molécules organiques complexes pour diverses applications industrielles.
Applications De Recherche Scientifique
3-hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways involving pyridinyl and diazenyl groups.
Industrial Applications: It can be used in the synthesis of complex organic molecules for various industrial applications.
Mécanisme D'action
Le mécanisme d’action du 3-hydroxy-3-phényl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-énamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les groupes hydroxy et diazényl peuvent former des liaisons hydrogène ou se coordonner avec des ions métalliques, tandis que les groupes phényl et pyridinyl peuvent participer à des interactions de type π-π. Ces interactions peuvent moduler l’activité des molécules cibles, conduisant à divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-hydroxy-3-phényl-N-pyridin-2-yl-2-(pyridin-2-yldiazenyl)prop-2-énamide
- 3-hydroxy-3-phényl-N-pyridin-4-yl-2-(pyridin-4-yldiazenyl)prop-2-énamide
- 3-hydroxy-3-phényl-N-pyridin-3-yl-2-(pyridin-2-yldiazenyl)prop-2-énamide
Unicité
Le 3-hydroxy-3-phényl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-énamide est unique en raison du positionnement spécifique des groupes pyridinyl et diazényl, ce qui peut influencer sa réactivité et son interaction avec les cibles biologiques. Cette structure unique peut conduire à des propriétés biologiques et chimiques distinctes par rapport à ses analogues.
Propriétés
Formule moléculaire |
C19H15N5O2 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
3-hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide |
InChI |
InChI=1S/C19H15N5O2/c25-18(14-6-2-1-3-7-14)17(24-23-16-9-5-11-21-13-16)19(26)22-15-8-4-10-20-12-15/h1-13,25H,(H,22,26) |
Clé InChI |
STNYRVYWBLPDKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C(=O)NC2=CN=CC=C2)N=NC3=CN=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


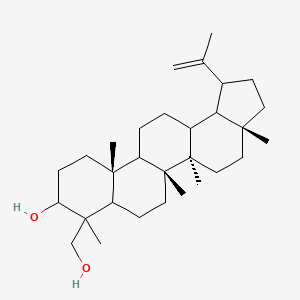
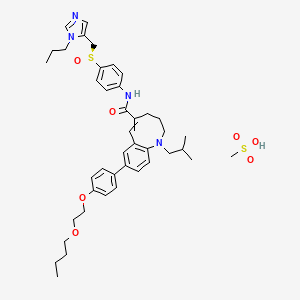
![3-(3-Methoxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)prop-2-enoic acid](/img/structure/B12432290.png)
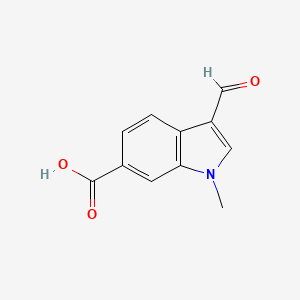
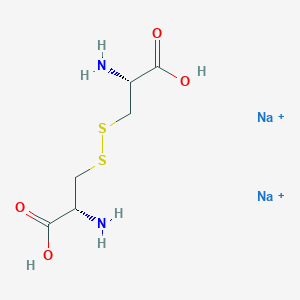
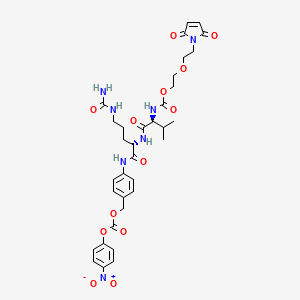
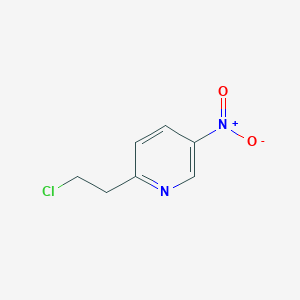
![(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B12432328.png)
![Acacetin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B12432340.png)
![(2S,3R,4S,5S,6R)-2-[[(1R,2R,3S,4R,5R)-2,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432344.png)
